2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S2/c18-11-1-7-15(8-2-11)27(24,25)22-17-21-14(10-26-17)9-16(23)20-13-5-3-12(19)4-6-13/h1-8,10H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKQCNKMMCFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.
Acylation Reaction: The final step involves the acylation of the sulfonamide-thiazole intermediate with 4-fluoroaniline in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes such as dihydropteroate synthase. The thiazole and fluorophenyl groups may contribute to binding affinity and specificity, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazole or Benzothiazole Cores
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives (e.g., ) lack the sulfonamido group but share the acetamide-fluorophenyl motif. The thiazole core in the target compound may enhance conformational flexibility compared to benzothiazole .
- Sulfonamido Group: The 4-chlorophenylsulfonamido group in the target compound is a distinct feature absent in most analogs. Sulfonamides are known to improve pharmacokinetic properties, such as solubility and metabolic stability .
Pharmacological Activity Comparison
Antimicrobial Activity:
- Thiazole-Piperazine Analogs : Derivatives with arylpiperazine substituents () exhibited moderate-to-strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL), comparable to chloramphenicol .
- Triazole-Sulfanyl Acetamides: Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide () showed enhanced antifungal activity due to the triazole ring’s electron-rich nature .
Crystallographic and Physicochemical Properties
Table 2: Structural Parameters of Selected Acetamide Derivatives
Notable Features:
- Intramolecular Interactions : Analogous compounds (e.g., ) exhibit stabilizing C–H···O and N–H···O hydrogen bonds, which likely influence the target compound’s solubility and crystallinity .
- Thermal Stability : The fluorophenyl group may enhance thermal stability, as seen in (melting point: 217°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
